Jatrophane 5

Descripción general

Descripción

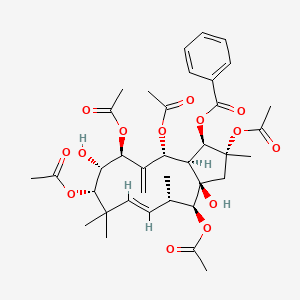

Jatrophane 5 is a natural product of Jatropha carcas L . It has been found to have a powerful inhibition of P-glycoprotein, higher than R(+)-verapamil and Tariquidar in colorectal multi-drug resistant cells (DLD1-TxR) .

Synthesis Analysis

The synthesis of Jatrophane 5 involves complex chemical reactions. For instance, the 11,12-epoxidation of a favorable Δ6 (17), Δ11-jatrophane precursor results in epoxiwelwitschene whose epoxide ring can undergo a nucleophilic attack in two different ways .Molecular Structure Analysis

Jatrophane 5 belongs to the class of diterpenes, which are known for their diverse complex skeletons . These compounds are of considerable interest in the context of natural product drug discovery programs .Chemical Reactions Analysis

The chemical reactions involved in the formation of Jatrophane 5 are complex and involve multiple steps. For example, the 11,12-epoxidation of a favorable Δ6 (17), Δ11-jatrophane precursor results in epoxiwelwitschene whose epoxide ring can undergo a nucleophilic attack in two different ways .Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Jatrophane diterpenes have been identified as having significant anti-inflammatory properties. Their ability to inhibit the production of pro-inflammatory cytokines makes them potential candidates for the treatment of inflammatory diseases. The complex polyoxygenated structures of jatrophane diterpenes are believed to interact with key inflammatory pathways, offering a promising avenue for the development of new anti-inflammatory drugs .

Antiviral Activity

Research has shown that jatrophane diterpenes exhibit activity against various viruses, including the chikungunya virus and HIV. Their unique structural features allow them to interfere with viral replication processes, making them valuable for antiviral drug research. The potential to develop jatrophane-based treatments could be particularly beneficial in managing viral outbreaks and pandemics .

Cancer Therapeutics

Jatrophane diterpenes have demonstrated cytotoxic effects on cancer cells, suggesting their use in cancer therapy. Their ability to induce apoptosis in malignant cells without affecting healthy cells is of great interest. Studies are exploring the SARs (structure-activity relationships) of jatrophane diterpenes to optimize their anticancer properties and minimize side effects .

Overcoming Drug Resistance

One of the most exciting applications of jatrophane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells. They act as powerful inhibitors of P-glycoprotein, a protein that cancer cells often overexpress to pump out therapeutic drugs. By inhibiting this protein, jatrophane diterpenes can enhance the efficacy of chemotherapy drugs .

Neuroprotective Effects

Jatrophane diterpenes from Euphorbia peplus have been found to activate autophagy and inhibit Tau pathology, which is significant in the context of neurodegenerative diseases like Alzheimer’s. By promoting the clearance of toxic proteins and preventing the formation of neuron fibrillary tangles, these compounds could lead to new treatments for neurodegeneration .

Cardiovascular Benefits

The jatrophane diterpenes have shown curative effects on thrombotic diseases, which are major contributors to cardiovascular morbidity and mortality. Their influence on blood coagulation factors and platelet aggregation could be harnessed to develop new medications for preventing and treating thrombotic conditions .

Mecanismo De Acción

Target of Action

Jatrophane 5, a natural product derived from Jatropha carcas L, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .

Mode of Action

Jatrophane 5 interacts with P-gp and inhibits its function . This inhibition is stronger than that of other known P-gp inhibitors such as R(+)-verapamil and Tariquidar . By inhibiting P-gp, Jatrophane 5 prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .

Biochemical Pathways

It is known that p-gp, the primary target of jatrophane 5, is involved in various biochemical pathways related to drug transport and resistance . By inhibiting P-gp, Jatrophane 5 could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Its strong inhibition of p-gp suggests that it may enhance the bioavailability of other drugs by preventing their efflux from cells .

Result of Action

The primary molecular effect of Jatrophane 5 is the inhibition of P-gp, which can lead to increased intracellular concentrations of other drugs . On a cellular level, this can enhance the efficacy of these drugs, particularly in cancer cells that have developed drug resistance .

Action Environment

The action of Jatrophane 5 may be influenced by various environmental factors. For instance, the expression of P-gp can be affected by the cellular environment, including the presence of other drugs . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H49NO14/c1-22-17-18-39(7,8)36(55-38(49)29-16-13-19-42-20-29)31(47)33(52-25(4)44)23(2)32(51-24(3)43)30-35(54-37(48)28-14-11-10-12-15-28)40(9,56-27(6)46)21-41(30,50)34(22)53-26(5)45/h10-20,22,30-36,47,50H,2,21H2,1,3-9H3/b18-17+/t22-,30-,31+,32-,33-,34-,35+,36+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYDSECXZWCLMS-RWMROPJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)O)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H49NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801098109 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

779.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jatrophane 5 | |

CAS RN |

210108-89-7 | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210108-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,3aS,4R,6S,7S,8S,10E,12S,13S,13aR)-2,4,6,13-Tetrakis(acetyloxy)-3-(benzoyloxy)-2,3,3a,4,5,6,7,8,9,12,13,13a-dodecahydro-7,13a-dihydroxy-2,9,9,12-tetramethyl-5-methylene-1H-cyclopentacyclododecen-8-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801098109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[5,6]azuleno[7,8,1-cde]benzofuran-2,6,8-triol,4-(3,5-dihydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-3,5,10-tris(4-hydroxyphenyl)-, (3R,4R,4aS,5S,9bS,10R)-rel-(+)-](/img/structure/B1151625.png)

![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151635.png)

![(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151636.png)